The synthesis of 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- typically involves several steps:
Additionally, other synthetic routes include:
The molecular structure of 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- features:
The compound's molecular weight is approximately 284.28 g/mol. The presence of these substituents significantly affects its chemical properties and biological activity.
4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- can participate in various chemical reactions:
These reactions typically require specific conditions such as controlled temperature and pressure to optimize yield and purity.
The mechanism of action for 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- involves several biochemical interactions:
The physical and chemical properties of 4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- include:
These properties are crucial for its application in various fields.
4(3H)-Quinazolinone, 2-methyl-6-nitro-3-phenyl- has garnered attention in several scientific applications:
The quinazolinone scaffold emerged as a significant pharmacophore through distinct historical phases. Initial isolation occurred in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via anthranilic acid and cyanide reactions [2] [8]. Structural characterization advanced in 1887 when Weddige proposed the name "quinazoline" to reflect its isomeric relationship with cinnoline and quinoxaline [4] [9]. The mid-20th century marked a therapeutic turning point with the identification of febrifugine—a 4(3H)-quinazolinone alkaloid from Dichroa febrifuga—validating the scaffold’s antimalarial efficacy [2] [5]. This discovery catalyzed synthetic innovations, leading to FDA-approved agents like methaqualone (sedative, 1965) and raltitrexed (antifolate, 1996) [3] [5]. Contemporary drug discovery (post-2000) exploits this core in kinase inhibitors (e.g., afatinib) and agrochemicals (e.g., proquinazid), underscoring its adaptability [3] [10].
Table 1: Key Milestones in Quinazolinone-Based Drug Development
Year | Milestone | Significance |
---|---|---|
1869 | Synthesis of first quinazolinone derivative | Griess reaction established synthetic accessibility [8] |
1951 | Methaqualone approval | Validated 4(3H)-quinazolinone as a CNS-active scaffold [5] |
1950s | Febrifugine isolation | Demonstrated natural occurrence and antimalarial utility [2] [5] |
1996 | Raltitrexed approval | Pioneered 4(3H)-quinazolinones as anticancer agents [3] |
2014 | Idelalisib approval | Showcased kinase inhibition potential [3] |
The 4(3H)-quinazolinone core is a "privileged structure" due to its capacity for target-agnostic bioactivity and synthetic versatility. Its planar, electron-rich framework permits reversible interactions with diverse biological targets—protein kinases, DNA topoisomerases, and microbial enzymes—via hydrogen bonding, π-stacking, and hydrophobic contacts [3] [5] [6]. Structure-activity relationship (SAR) studies reveal critical functionalization patterns:
This SAR flexibility enables rational optimization. For example, 3-aryl substitutions mitigate metabolic degradation, while C6 nitro groups (as in 2-methyl-6-nitro-3-phenyl- derivatives) potentiate activity against Staphylococcus aureus by disrupting folate synthesis [6] [7].
Table 2: Position-Specific SAR of 4(3H)-Quinazolinones
Position | Permitted Modifications | Biological Impact |
---|---|---|
2 | Methyl, phenyl, thioether, amino | Modulates electronic density; enhances target engagement |
3 | Benzyl, pyridyl, phenyl | Improves lipophilicity & membrane permeability |
6 | Nitro, fluoro, methoxy | Electron-withdrawing groups boost antibacterial activity |
8 | Halogens, small alkyls | Fine-tunes steric complementarity in enzyme pockets |
Naturally occurring 4(3H)-quinazolinones underpin the scaffold’s biological relevance. Over 200 alkaloids incorporate this core, including:
These natural prototypes inspired synthetic routes to optimized analogs like 2-methyl-6-nitro-3-phenyl-4(3H)-quinazolinone:
The 2-methyl-6-nitro-3-phenyl variant exemplifies strategic derivatization: the C2 methyl stabilizes the lactam tautomer, the C6 nitro enhances electrophilicity for target covalent binding, and the N3-phenyl enables π-π interactions in hydrophobic enzyme pockets [6] [7] [9]. This targeted functionalization mirrors broader trends in developing kinase inhibitors (e.g., BIQO-19) and antibacterial agents from the core scaffold [10].
Table 3: Natural and Synthetic Bioactive 4(3H)-Quinazolinones
Compound | Source/Design | Key Activity |
---|---|---|
Febrifugine | Dichroa febrifuga | Antimalarial (IC₅₀ < 50 nM) [3] |
Vasicinone | Adhatoda vasica | Bronchodilation [3] [8] |
BIQO-19 | Synthetic (aurora kinase inhibitor) | Antiproliferative vs. NSCLC [10] |
2-Methyl-6-nitro-3-phenyl- | Synthetic | Antibacterial vs. MRSA [6] [7] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8